3,4-Dihydroxybenzenesulfonic acid

Enzymology Sulfonated aromatic biodegradation Protocatechuate 3,4‑dioxygenase

3,4-Dihydroxybenzenesulfonic acid (CAS 7134-09-0, synonym 4‑sulfocatechol) is a monocyclic aromatic compound bearing a sulfonic acid group at the C‑1 position and two hydroxyl groups at C‑3 and C‑4 on a benzene ring. Its molecular formula is C₆H₆O₅S with a molecular weight of 190.18 g mol⁻¹.

Molecular Formula C6H6O5S
Molecular Weight 190.18 g/mol
CAS No. 7134-09-0
Cat. No. B1208683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzenesulfonic acid
CAS7134-09-0
Synonyms4-sulfocatechol
Molecular FormulaC6H6O5S
Molecular Weight190.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)O)O
InChIInChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)
InChIKeyLTPDITOEDOAWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxybenzenesulfonic Acid (CAS 7134-09-0) – Structural Identity and Core Physicochemical Profile


3,4-Dihydroxybenzenesulfonic acid (CAS 7134-09-0, synonym 4‑sulfocatechol) is a monocyclic aromatic compound bearing a sulfonic acid group at the C‑1 position and two hydroxyl groups at C‑3 and C‑4 on a benzene ring [1]. Its molecular formula is C₆H₆O₅S with a molecular weight of 190.18 g mol⁻¹ . The substance is classified as a dihydroxybenzenesulfonic acid and occurs naturally as a human metabolite [1]. The sulfonate moiety imparts markedly higher aqueous solubility compared to non‑sulfonated catechols, while the vicinal diol motif preserves the metal‑chelating capacity characteristic of the catechol family.

3,4-Dihydroxybenzenesulfonic Acid Procurement Risk – Why In‑Class Analogs Cannot Be Freely Interchanged


Although several catechol derivatives share the same 1,2‑dihydroxybenzene core, the identity and position of the electron‑withdrawing substituent at the 4‑position fundamentally alter metal‑binding affinity, electrochemical stability, and enzymatic recognition. Simple catechol, 4‑carboxycatechol (protocatechuic acid), and disulfonated Tiron each display a distinct stability sequence with transition‑metal ions [1]. In flow‑battery electrolytes, the monosulfonated ligand yields stable titanium complexes, whereas the disulfonated Tiron analog decomposes under identical operating conditions [2]. Even within the monosulfonated family, the 3,4‑regioisomer is kinetically preferred by protocatechuate 3,4‑dioxygenases over the 2,3‑isomer, and ordinary type I enzymes fail to oxidize 4‑sulfocatechol at all [3]. Consequently, substituting any of these close structural relatives without experimental validation risks loss of function in chelation, energy‑storage, or enzymatic applications. The quantitative evidence below defines precisely where 3,4‑dihydroxybenzenesulfonic acid diverges from its nearest comparators.

3,4-Dihydroxybenzenesulfonic Acid – Verifiable Differentiation Evidence vs. Closest Analogs


Enzyme Substrate Affinity: 4‑Sulfocatechol Exhibits Comparable or Tighter Binding than Protocatechuate on Type II Protocatechuate 3,4‑Dioxygenase

On the protocatechuate 3,4‑dioxygenase type II purified from Agrobacterium radiobacter S2, 4‑sulfocatechol binds with a Michaelis constant (Kₘ) of 0.042 mM, which is lower than the Kₘ of 0.058 mM measured for the enzyme’s own canonical substrate protocatechuate under identical assay conditions [1]. As a competitive inhibitor, 4‑sulfocatechol yields Kᵢ values of 0.032 mM and 0.053 mM, confirming that the sulfonated ligand occupies the same active site with affinity at least equal to that of the natural substrate [2]. In contrast, type I protocatechuate 3,4‑dioxygenase shows no detectable activity toward 4‑sulfocatechol [3].

Enzymology Sulfonated aromatic biodegradation Protocatechuate 3,4‑dioxygenase

Metal Chelate Stability Rank: 4‑Sulfocatechol Occupies a Defined Intermediate Position Between Carboxyl and Disulfonate Analogs

Potentiometric titration of bivalent first‑row transition‑metal and alkaline‑earth‑metal complexes at 30.0 ± 0.1 °C and ionic strength 0.10 M established the unambiguous stability sequence: catechol < 4‑carboxycatechol < catechol‑4‑sulfonate < Tiron [1]. For copper(II) and zinc(II) chelates, a reverse relationship between ligand basicity and chelate stability was observed, in which the electron‑withdrawing sulfonate group enhances stability relative to the carboxyl analog but not to the extent of the disulfonated Tiron [1]. The iron(III)–catechol‑4‑sulfonate complex is slightly less stable than the iron(III)–Tiron complex, yet the visible absorption spectra confirm that both ligands generate very similar ligand fields around the iron(III) center [2].

Coordination chemistry Chelation therapy Analytical reagents

Electrochemical Stability in Flow Batteries: Monosulfonated Catecholate Complexes Remain Intact, Disulfonated Analogs Degrade

In the development of titanium‑based redox‑flow‑battery electrolytes, coordination complexes bearing at least one monosulfonated catecholate ligand (i.e., 3,4‑dihydroxybenzenesulfonic acid) remained stable under realistic operating conditions, whereas structurally analogous titanium complexes prepared with the disulfonated ligand 4,5‑dihydroxy‑1,3‑benzenedisulfonic acid (Tiron) proved unstable and decomposed [1]. Furthermore, the monosulfonated ligand imparts significantly increased aqueous solubility to the metal complex while preserving electrochemical properties that are at least comparable to those of the corresponding non‑sulfonated catecholate complexes [1].

Redox flow battery Energy storage Titanium coordination complexes

Calcium Complexation Thermodynamics: A Temperature‑Independent Stability Constant of log K = 3.82

The 1:1 complex formed between calcium and the fully deprotonated potassium salt of 3,4‑dihydroxybenzenesulfonic acid in aqueous alkaline solution exhibits a stability constant log K = 3.82 ± 0.04 at 0.92 M ionic strength, and this value is effectively independent of temperature between 5 °C and 80 °C [1]. The temperature invariance contrasts with many polyaminocarboxylate calcium chelators, for which binding strength decreases measurably at elevated temperature, and suggests that the catechol‑4‑sulfonate ligand maintains its calcium‑sequestering capacity across a wide thermal window relevant to industrial pulping and heat‑exchanger scale control.

Calcium chelation Alkaline process chemistry Black‑liquor model systems

Regioselective Synthesis: Predominant Formation of the 3,4‑Isomer Over the 2,3‑Isomer Under Thermal Control

When catechol is reacted with neat sulfuric acid (≤ 1.3 equiv.) at ≥ 80 °C, the sulfonation proceeds with high regioselectivity for the 3,4‑position, yielding predominantly 3,4‑dihydroxybenzenesulfonic acid; in contrast, the same reaction conducted at room temperature produces a significant fraction of the 2,3‑dihydroxybenzenesulfonic acid regioisomer alongside the desired product [1]. The 3,4‑isomer can be isolated from the reaction mixture or directly complexed with a metal center in admixture with unreacted catechol, simplifying the downstream synthetic workflow [1].

Regioselective sulfonation Process chemistry Ligand manufacturing

3,4-Dihydroxybenzenesulfonic Acid – Evidence‑Linked Application Scenarios for Procurement Decisions


Enzymatic Degradation Studies of Sulfonated Aromatic Pollutants

Researchers investigating the biodegradation of sulfonated aromatic compounds such as 4‑aminobenzenesulfonate or linear alkylbenzene sulfonates can employ 3,4‑dihydroxybenzenesulfonic acid as a defined metabolic intermediate. The compound is oxidized by type II protocatechuate 3,4‑dioxygenase with a Kₘ of 0.042 mM, tighter than the natural substrate protocatechuate (Kₘ 0.058 mM), making it a sensitive probe for enzyme activity assays [1]. Its use as a competitive inhibitor (Kᵢ 0.032–0.053 mM) further enables active‑site characterization of dioxygenases [2].

Metal‑Chelate Intermediate for Aqueous Coordination Chemistry

When a catechol‑based ligand with intermediate binding strength is required – stronger than 4‑carboxycatechol but weaker than Tiron – 3,4‑dihydroxybenzenesulfonic acid occupies the precise affinity window documented by potentiometric stability measurements across eight divalent metal ions [3]. Its calcium complex (log K = 3.82) is temperature‑invariant from 5 °C to 80 °C, a property that can be exploited in high‑temperature alkaline sequestration applications [4].

Flow‑Battery Electrolyte Ligand Development

For energy‑storage groups developing aqueous redox flow batteries based on titanium coordination complexes, 3,4‑dihydroxybenzenesulfonic acid provides a monosulfonated catecholate ligand that simultaneously enhances electrolyte solubility and maintains electrochemical stability – attributes not simultaneously achievable with non‑sulfonated catechols (poor solubility) or disulfonated Tiron (complex instability under operating conditions) [5].

Analytical Reference Standard and Synthetic Intermediate Requiring Defined Regioisomeric Identity

In quality‑control or synthetic applications where isomeric purity is critical, the thermally controlled sulfonation route (≥ 80 °C) preferentially yields the 3,4‑isomer over the 2,3‑isomer [5]. Procurement specifications should therefore distinguish between products manufactured by high‑temperature vs. ambient‑temperature routes, as the latter may contain interfering levels of the 2,3‑regioisomer that could compromise enzymatic or coordination‑chemistry performance.

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